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molecular formula C9H9NO2S B1344818 Methyl 3-carbamothioylbenzoate CAS No. 106748-27-0

Methyl 3-carbamothioylbenzoate

Cat. No. B1344818
M. Wt: 195.24 g/mol
InChI Key: MBBRSLODSVCTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829571B2

Procedure details

A solution of 2 g (0.01 mol) of methyl-3-cyanobenzoate in 32 ml of THF and 8 ml of water was charged with 2.3 g (0.012 mol) of diethyl dithiophosphate and heated at 80° C. for 24 h. THF was removed and the residue was taken in ethyl acetate. The extract was washed with water and concentrated to afford methyl 3-carbamothioylbenzoate (2.0 g) as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
diethyl dithiophosphate
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]#[N:11])[CH:5]=1.P([O-])(OCC)(SCC)=[S:14]>C1COCC1.O>[C:10]([C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([O:2][CH3:1])=[O:12])(=[S:14])[NH2:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C#N)=O
Name
diethyl dithiophosphate
Quantity
2.3 g
Type
reactant
Smiles
P(=S)(SCC)(OCC)[O-]
Name
Quantity
32 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed
WASH
Type
WASH
Details
The extract was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(N)(=S)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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